1,6-ナフチリジン-4-アミン

概要

説明

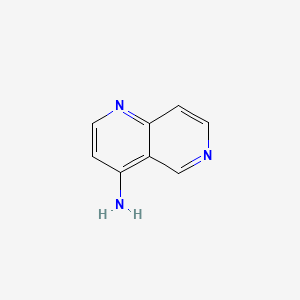

1,6-Naphthyridin-4-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings connected through adjacent carbon atoms.

科学的研究の応用

Anticancer Properties

Mechanism of Action:

1,6-Naphthyridin-4-amine has been identified as a potent inhibitor of the receptor tyrosine kinase AXL, which plays a critical role in cancer cell proliferation and survival. By inhibiting AXL activity, this compound can disrupt signaling pathways that promote tumor growth and metastasis .

Case Studies:

- Study on FGFR4 Inhibition: A novel series of derivatives based on 1,6-naphthyridin-2(1H)-one were synthesized to target fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma. The lead compound demonstrated significant anti-proliferative effects against FGFR4-dependent cell lines and showed promising antitumor efficacy in xenograft models .

- AXL Inhibitor Development: Another study focused on developing 1,6-naphthyridin-4-one derivatives as AXL inhibitors. The most potent compound exhibited an IC50 value of 3.2 nM and demonstrated significant tumor regression in AXL-driven xenograft models .

Antiviral Activity

1,6-Naphthyridin-4-amine derivatives have also shown antiviral properties against various viruses. Research indicates that certain compounds within this class can inhibit human cytomegalovirus (HCMV) replication by targeting specific stages of the viral life cycle.

Key Findings:

- Inhibition of HCMV: A study reported that derivatives of 1,6-naphthyridine displayed potent antiviral activity against HCMV through mechanisms involving the modulation of viral protein synthesis and promoter activity .

- Broad-Spectrum Activity: Additional assays demonstrated effectiveness against several viruses, including herpes simplex virus types 1 and 2, influenza virus, and respiratory syncytial virus .

Other Biological Activities

Beyond its anticancer and antiviral properties, 1,6-naphthyridin-4-amine exhibits a range of biological activities:

- Antimicrobial Effects: Compounds derived from this structure have been explored for their potential as antimicrobial agents against various pathogens.

- Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.

- Analgesic Effects: Research has indicated that certain naphthyridine derivatives may possess analgesic properties, contributing to pain relief mechanisms.

Summary Table of Applications

作用機序

Target of Action

The primary target of 1,6-Naphthyridin-4-amine is the receptor tyrosine kinase AXL . AXL is a key player in many cellular processes such as proliferation, survival, and migration, and it has emerged as an attractive target in anticancer drug discovery .

Mode of Action

1,6-Naphthyridin-4-amine interacts with its target, AXL, by inhibiting its activity . This inhibition is achieved through the binding of the compound to the AXL receptor, which prevents the receptor from carrying out its normal function. The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Biochemical Pathways

The inhibition of AXL by 1,6-Naphthyridin-4-amine affects various biochemical pathways. AXL is involved in several signaling pathways that regulate cell survival, proliferation, and migration. By inhibiting AXL, these pathways are disrupted, leading to the potential halt of cancer cell growth and spread .

Pharmacokinetics

The pharmacokinetics of 1,6-Naphthyridin-4-amine are characterized by improved bioavailability and enhanced in vivo antitumor efficacy . The compound exhibits favorable pharmacokinetic properties with a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats .

Result of Action

The result of the action of 1,6-Naphthyridin-4-amine is a significant reduction in tumor growth. In AXL-driven tumor xenograft mice, the compound has shown to cause tumor regression at well-tolerated doses . This suggests that 1,6-Naphthyridin-4-amine could be a promising therapeutic candidate for AXL-targeting cancer treatment .

生化学分析

Biochemical Properties

1,6-Naphthyridin-4-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in the regulation of endothelial cell migration and proliferation . This interaction is significant in the context of cancer therapy, as overexpression of VEGFR-2 is observed in various cancers. Additionally, 1,6-Naphthyridin-4-amine interacts with c-Met kinase, a receptor tyrosine kinase implicated in cancer cell growth and metastasis . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

1,6-Naphthyridin-4-amine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by interfering with the VEGFR-2 signaling cascade . This inhibition leads to reduced endothelial cell migration and proliferation, thereby impeding tumor growth. Furthermore, 1,6-Naphthyridin-4-amine affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the compound’s potential in cancer treatment.

Molecular Mechanism

The molecular mechanism of 1,6-Naphthyridin-4-amine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of VEGFR-2, inhibiting its kinase activity and preventing downstream signaling . This inhibition disrupts the VEGFR-2/KDR signaling cascade, which is essential for endothelial cell migration and proliferation. Additionally, 1,6-Naphthyridin-4-amine interacts with c-Met kinase, inhibiting its activity and thereby reducing cancer cell growth and metastasis . These molecular interactions elucidate the compound’s mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-Naphthyridin-4-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,6-Naphthyridin-4-amine maintains its stability under specific conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to degradation, resulting in reduced efficacy. Long-term studies have also indicated that 1,6-Naphthyridin-4-amine can induce apoptosis in cancer cells, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 1,6-Naphthyridin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 1,6-Naphthyridin-4-amine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

1,6-Naphthyridin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to the compound’s pharmacological effects. Additionally, 1,6-Naphthyridin-4-amine affects metabolic flux by altering the levels of specific metabolites involved in cellular processes . These metabolic interactions highlight the compound’s role in modulating biochemical pathways.

Transport and Distribution

The transport and distribution of 1,6-Naphthyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, 1,6-Naphthyridin-4-amine interacts with binding proteins that influence its localization and accumulation. These interactions determine the compound’s distribution within different cellular compartments and tissues, affecting its overall biological activity .

Subcellular Localization

1,6-Naphthyridin-4-amine exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 1,6-Naphthyridin-4-amine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-4-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-aminoquinoline-3-carboxylates with malononitrile in refluxing ethanol containing potassium hydroxide as a catalyst yields 1,6-naphthyridin-4-amine . Another approach involves the use of microwave-assisted synthesis, which offers a rapid and efficient route to obtain the desired compound .

Industrial Production Methods

Industrial production of 1,6-naphthyridin-4-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

1,6-Naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

類似化合物との比較

Similar Compounds

- 1,5-Naphthyridine

- 1,8-Naphthyridine

- 2,7-Naphthyridine

Comparison

1,6-Naphthyridin-4-amine is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct biological activities and chemical reactivity. Compared to other naphthyridine isomers, 1,6-naphthyridin-4-amine exhibits a broader spectrum of pharmacological activities and greater potential for therapeutic applications .

生物活性

1,6-Naphthyridin-4-amine is a heterocyclic compound recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

1,6-Naphthyridin-4-amine features a fused bicyclic structure containing nitrogen atoms, which contributes to its chemical reactivity and biological properties. The molecular formula is , and its structure is characterized by the presence of an amino group at the 4-position of the naphthyridine ring system.

Target of Action

The primary target for 1,6-Naphthyridin-4-amine is the receptor tyrosine kinase AXL. This receptor plays a critical role in various cellular processes, including cell survival, proliferation, and migration. By inhibiting AXL, 1,6-Naphthyridin-4-amine disrupts these pathways, leading to potential anticancer effects.

Mode of Action

1,6-Naphthyridin-4-amine inhibits AXL activity through direct interaction with the receptor. This inhibition leads to a cascade of biochemical effects that ultimately result in reduced tumor growth. In preclinical studies involving AXL-driven tumor xenografts, significant tumor regression was observed at well-tolerated doses of the compound .

Pharmacokinetics

The pharmacokinetic profile of 1,6-Naphthyridin-4-amine indicates improved bioavailability and favorable distribution in vivo. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Mean Residence Time (MRT) | 16.5 hours |

| Area Under Curve (AUC) | 59,815 ng·h/mL |

These values suggest that the compound maintains effective concentrations over extended periods, enhancing its potential as a therapeutic agent .

Anticancer Properties

Research indicates that 1,6-Naphthyridin-4-amine exhibits significant anticancer activity by inhibiting pathways associated with tumor growth. In vitro studies have shown that it can effectively inhibit the proliferation of various cancer cell lines by targeting critical signaling pathways such as those mediated by VEGFR-2 (vascular endothelial growth factor receptor 2) .

Case Study:

In a study involving AXL-driven tumor xenograft mice models, treatment with 1,6-Naphthyridin-4-amine resulted in substantial tumor regression compared to control groups. The compound demonstrated an IC50 value of approximately 3.2 nM against AXL, indicating high potency .

Other Biological Activities

In addition to its anticancer properties, 1,6-Naphthyridin-4-amine has been studied for:

- Antimicrobial Activity: Exhibiting potential against various bacterial strains.

- Anti-inflammatory Effects: Modulating inflammatory responses through inhibition of specific enzymes.

- Antiviral Potential: Showing efficacy against human immunodeficiency virus (HIV) in preliminary studies.

特性

IUPAC Name |

1,6-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOHGKZCTXPHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343375 | |

| Record name | 1,6-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28593-08-0 | |

| Record name | 1,6-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。